1-Ethyl-4-methoxypiperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-methoxypiperidine-4-carbaldehyde is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-Ethyl-4-methoxypiperidine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidine with methoxyacetaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Ethyl-4-methoxypiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 1-ethyl-4-methoxypiperidine-4-methanol.
Scientific Research Applications
1-Ethyl-4-methoxypiperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methoxypiperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-Ethyl-4-methoxypiperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-4-hydroxypiperidine-4-carbaldehyde: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
1-Methyl-4-methoxypiperidine-4-carbaldehyde: The presence of a methyl group instead of an ethyl group can affect the compound’s physical and chemical properties.
4-Methoxypiperidine-4-carbaldehyde: Lacking the ethyl group, this compound may have different steric and electronic effects, influencing its reactivity and interactions.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-ethyl-4-methoxypiperidine-4-carbaldehyde |
InChI |
InChI=1S/C9H17NO2/c1-3-10-6-4-9(8-11,12-2)5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
PIAINAUCRFCQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.